1-Isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Description
Properties
IUPAC Name |
1-propan-2-yl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-5(2)12-7-6(3-11-12)9-4-10-8(7)13/h3-5H,1-2H3,(H,9,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAASNUFYSLOXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)N=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717605 | |
| Record name | 1-(Propan-2-yl)-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923283-88-9 | |
| Record name | 1-(Propan-2-yl)-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves a multi-step process. One common method includes the following steps:
N-Alkylation: Starting with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the compound undergoes N-alkylation to introduce the isopropyl group.
Suzuki Coupling Reaction: The N-alkylated intermediate is then subjected to a Suzuki coupling reaction with prop-1-en-2-ylboronic acid in the presence of a palladium catalyst (Pd(dppf)Cl2) and N,N-dimethylformamide as the solvent.
Chemical Reactions Analysis
1-Isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimalarial Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-d]pyrimidine, including 1-Isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, exhibit significant antimalarial properties. For instance, a structural optimization study reported the synthesis of BIPPO analogs that demonstrated potent activity against Plasmodium falciparum, the causative agent of malaria. The study highlighted the importance of structural modifications in enhancing antimalarial efficacy .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that pyrazolo[4,3-d]pyrimidine derivatives possess anti-proliferative effects against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). The mean IC50 values for these compounds were significantly lower than those of standard chemotherapeutics, indicating their potential as effective anticancer agents .
Antiviral Activity
Pyrazolo[4,3-d]pyrimidines have been explored for their antiviral properties as well. Compounds in this class have shown promise against viral infections, potentially serving as lead structures for the development of new antiviral drugs. The mechanism often involves inhibition of viral replication pathways or interference with viral enzymes .
Neuroprotective Effects
Emerging research suggests that pyrazolo[4,3-d]pyrimidine derivatives may exhibit neuroprotective effects. Studies indicate that these compounds can modulate neuroinflammatory responses and provide protection against neurodegenerative conditions by targeting specific signaling pathways involved in neuronal survival and inflammation .
Case Study 1: Antimalarial Efficacy
A study conducted by Howard et al. (2023) synthesized various analogs of BIPPO and tested their efficacy against Plasmodium falciparum. The results demonstrated that certain modifications to the pyrazolo[4,3-d]pyrimidine scaffold significantly enhanced antimalarial activity. The most potent analog showed an IC50 value in the nanomolar range, indicating strong potential for further development as an antimalarial drug.
Case Study 2: Cancer Cell Line Testing
In a comprehensive evaluation of anticancer activity, several pyrazolo[4,3-d]pyrimidine derivatives were tested against MCF-7 and HepG2 cell lines. The results indicated that compounds with specific substitutions on the pyrimidine ring exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin and cisplatin, suggesting a novel approach to cancer therapy.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its antitumor effects.
Comparison with Similar Compounds
Key Observations :
Position 1 Substituents : The isopropyl group in BIPPO enhances PDE inhibition by optimizing steric and hydrophobic interactions with the enzyme’s active site . Methyl or benzyl groups at this position shift activity toward mTOR or Factor Xa, respectively .
Position 5 Modifications: Ethoxyphenyl or benzyl groups improve anticancer and antiparasitic activity by enhancing π-π stacking with target proteins . However, pyrazole-3-carboxamide analogs (e.g., 8a–8e) outperform pyrazolo-pyrimidinones in telomerase inhibition, suggesting scaffold-specific limitations .
Synthetic Feasibility: Microwave-assisted synthesis yields higher purity (>90%) for 5-substituted derivatives compared to conventional methods, which often produce imidazosagatriazinone impurities .
Functional Comparison with Non-Scaffold Analogs
- Zaprinast : A human PDE5 inhibitor, less potent than BIPPO in apicomplexan PDE inhibition (IC₅₀ = 5 µM vs. 0.8 µM) .
- IBMX (3-Isobutyl-1-methylxanthine) : Broad-spectrum PDE inhibitor affecting cAMP levels, but lacks specificity for parasitic PDEs .
- Sildenafil : PDE5 inhibitor with minimal activity against Plasmodium PDEβ, highlighting BIPPO’s structural advantage .
Structural-Activity Relationship (SAR) Insights
N1 Substitution :
- Isopropyl or bulky alkyl groups enhance PDE inhibition by filling hydrophobic pockets .
- Smaller groups (methyl) favor mTOR or Factor Xa binding .
C3 and C5 Modifications :
Biological Activity
1-Isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.
Chemical Structure and Properties
- IUPAC Name : 1-propan-2-yl-6H-pyrazolo[4,3-d]pyrimidin-7-one
- CAS Number : 923283-88-9
- Molecular Formula : C8H10N4O
The compound's unique structure contributes to its biological activities, particularly its interaction with various molecular targets.
This compound primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has shown potential in modulating inflammatory pathways, making it a candidate for anti-inflammatory therapies .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | <100 |
| A549 (lung cancer) | <100 |
| PC-3 (prostate cancer) | <100 |
| HepG2 (liver cancer) | <100 |
| SGC-7901 (gastric cancer) | <100 |
These findings suggest that the compound could be developed further as an anticancer agent .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. It has shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. In vitro studies have demonstrated that it can reduce the expression of pro-inflammatory cytokines and inhibit NF-kB signaling pathways .
Comparative Analysis with Similar Compounds
When compared to other pyrazolo[4,3-d]pyrimidine derivatives, this compound stands out due to its specific substitution pattern and resultant biological activities. For instance:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine Derivative A | Antitumor | 150 |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine B | CDK2 Inhibitor | 200 |
| This compound | Antitumor & Anti-inflammatory | <100 |
This table illustrates the enhanced efficacy of this compound compared to its analogs .
Case Study 1: Antitumor Efficacy
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways .
Case Study 2: Inhibition of Inflammatory Response
Another study focused on the compound's anti-inflammatory properties demonstrated that it significantly reduced LPS-induced TNF-alpha production in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. How can researchers design SAR (Structure-Activity Relationship) studies for analogs of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
